Acide Docosatriénoïque

Vue d'ensemble

Description

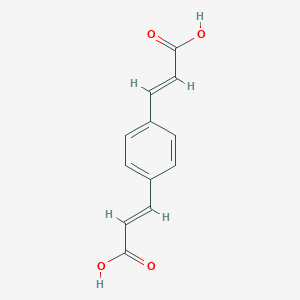

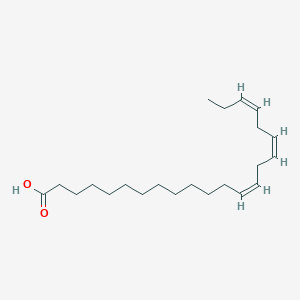

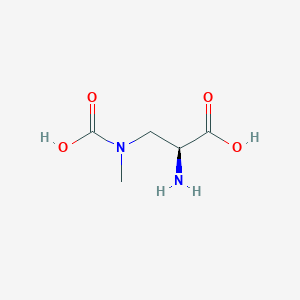

L'acide docosatriénoïque, également connu sous le nom d'acide cis-13,16,19-docosatriénoïque, est un acide gras polyinsaturé à très longue chaîne. Il appartient à la classe des acides gras oméga-3 et contient 22 atomes de carbone avec trois doubles liaisons situées aux positions 13, 16 et 19. Ce composé est connu pour ses bienfaits potentiels pour la santé, notamment ses propriétés anti-inflammatoires et antitumorales .

Applications De Recherche Scientifique

Docosatrienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of bioactive compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its anti-inflammatory and antitumor properties, making it a potential candidate for therapeutic applications.

Industry: Utilized in the production of nutraceuticals and cosmetics due to its beneficial health effects

Mécanisme D'action

Target of Action

Docosatrienoic Acid, a rare ω-3 fatty acid , primarily targets the Leukotriene B4 (LTB4) receptor . LTB4 is a potent inflammatory mediator, and its receptor plays a crucial role in the inflammatory response .

Mode of Action

Docosatrienoic Acid interacts with the LTB4 receptor, inhibiting the binding of LTB4 to pig neutrophil membranes . This interaction results in the modulation of the inflammatory response .

Biochemical Pathways

The biosynthesis of Docosatrienoic Acid follows the elongation and desaturation pathways of ω6 and ω3 polyunsaturated fatty acids (PUFAs) . In the ω3 pathway, α-linolenic acid (ALA, 18:3n-3) is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to Docosatrienoic Acid (22:3n-3) by a single ELO type elongase .

Result of Action

The interaction of Docosatrienoic Acid with the LTB4 receptor leads to a decrease in the inflammatory response . It has been found to possess anti-inflammatory and antitumor properties comparable to docosahexaenoic acid (DHA), suggesting potential nutraceutical and cosmetic uses .

Analyse Biochimique

Biochemical Properties

Docosatrienoic acid plays a crucial role in various biochemical reactions. It is known to inhibit the binding of leukotriene B4 (LTB4) to pig neutrophil membranes with a Ki value of 5 μM . This interaction suggests that docosatrienoic acid may have anti-inflammatory properties. Additionally, docosatrienoic acid is involved in the elongation and desaturation pathways of omega-3 and omega-6 polyunsaturated fatty acids, interacting with enzymes such as elongases and desaturases .

Cellular Effects

Docosatrienoic acid has been shown to influence various cellular processes. It decreases the peak potassium current amplitude and accelerates the activation and inactivation kinetics of potassium channels in rat membrane potentials . This suggests that docosatrienoic acid may play a role in modulating cellular excitability and signaling pathways. Furthermore, it has been found to possess anti-inflammatory and antitumor properties, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, docosatrienoic acid exerts its effects through several mechanisms. It binds to specific receptors, such as the leukotriene B4 receptor, inhibiting its activity . This binding interaction is crucial for its anti-inflammatory effects. Additionally, docosatrienoic acid is involved in the elongation and desaturation pathways of polyunsaturated fatty acids, interacting with enzymes like elongases and desaturases to produce bioactive metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of docosatrienoic acid have been observed to change over time. Studies have shown that the amount of docosatrienoic acid in seeds remains stable over multiple generations, indicating its stability In vitro and in vivo studies have suggested that docosatrienoic acid maintains its bioactivity over extended periods .

Dosage Effects in Animal Models

The effects of docosatrienoic acid vary with different dosages in animal models. It has been observed that higher doses of docosatrienoic acid can lead to a dose-dependent decrease in peak potassium current amplitude and acceleration of potassium channel kinetics . The threshold effects and potential toxic or adverse effects at high doses need further exploration.

Metabolic Pathways

Docosatrienoic acid is involved in the metabolic pathways of omega-3 and omega-6 polyunsaturated fatty acids. It is synthesized through the elongation and desaturation of alpha-linolenic acid and linoleic acid, respectively . Enzymes such as elongases and desaturases play a crucial role in these pathways, converting precursor fatty acids into docosatrienoic acid . This process impacts metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, docosatrienoic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of docosatrienoic acid within specific tissues are influenced by these interactions, affecting its bioavailability and function.

Subcellular Localization

Docosatrienoic acid is localized within various subcellular compartments, impacting its activity and function. It is directed to specific organelles through targeting signals and post-translational modifications . These modifications ensure that docosatrienoic acid reaches its intended sites of action, where it can exert its biochemical effects.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La biosynthèse de l'acide docosatriénoïque implique l'élongation et la désaturation des acides gras polyinsaturés. Dans la voie oméga-3, l'acide alpha-linolénique (18:3n-3) est allongé en acide eicosatriénoïque (20:3n-3), qui est ensuite allongé en this compound (22:3n-3) par une seule enzyme élongase .

Méthodes de Production Industrielle : La production industrielle de l'this compound peut être réalisée par le biais de l'ingénierie métabolique dans des cultures oléagineuses telles que le Brassica carinata. Cela implique l'expression d'enzymes élongases et désaturases spécifiques pour produire l'acide gras souhaité dans des plantes transgéniques .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide docosatriénoïque subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium peuvent être utilisés.

Substitution : Des réactions d'halogénation peuvent être effectuées en utilisant des halogènes comme le chlore ou le brome.

Principaux Produits Formés :

Oxydation : Produit des dérivés hydroxy et céto.

Réduction : Donne des acides gras saturés.

Substitution : Donne des acides gras halogénés

4. Applications de la Recherche Scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse de composés bioactifs.

Biologie : Étudié pour son rôle dans la structure et la fonction de la membrane cellulaire.

Médecine : Investigué pour ses propriétés anti-inflammatoires et antitumorales, ce qui en fait un candidat potentiel pour des applications thérapeutiques.

Industrie : Utilisé dans la production de nutraceutiques et de cosmétiques en raison de ses effets bénéfiques pour la santé

5. Mécanisme d'Action

L'this compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Il est connu pour inhiber la liaison du leucotriène B4 aux membranes des neutrophiles, réduisant ainsi l'inflammation. En outre, il module l'activité des enzymes impliquées dans le métabolisme des acides gras, contribuant à ses effets anti-inflammatoires et antitumoraux .

Composés Similaires :

Acide docosahexaénoïque (DHA) : Un autre acide gras oméga-3 avec six doubles liaisons.

Acide eicosapentaénoïque (EPA) : Un acide gras oméga-3 avec cinq doubles liaisons.

Acide docosapentaénoïque (DPA) : Un acide gras oméga-3 avec cinq doubles liaisons.

Unicité : L'this compound est unique en raison de sa structure spécifique avec trois doubles liaisons aux positions 13, 16 et 19. Cette configuration distincte contribue à ses activités biologiques spécifiques et à ses bienfaits potentiels pour la santé, qui sont comparables à, mais distincts de, ceux d'autres acides gras oméga-3 .

Comparaison Avec Des Composés Similaires

Docosahexaenoic acid (DHA): Another omega-3 fatty acid with six double bonds.

Eicosapentaenoic acid (EPA): An omega-3 fatty acid with five double bonds.

Docosapentaenoic acid (DPA): An omega-3 fatty acid with five double bonds.

Uniqueness: Docosatrienoic acid is unique due to its specific structure with three double bonds at positions 13, 16, and 19. This distinct configuration contributes to its specific biological activities and potential health benefits, which are comparable to but distinct from those of other omega-3 fatty acids .

Propriétés

IUPAC Name |

(13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBQTNCISCKUMU-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920518 | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28845-86-5 | |

| Record name | 13,16,19-Docosatrienoic acid, (Z,Z,Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosatrienoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosatrienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Docosatrienoic acid has the molecular formula C22H38O2 and a molecular weight of 334.54 g/mol.

ANone: Docosatrienoic acid has been identified in various natural sources, including:

- Marine Invertebrates: Phospholipids of the sea anemone Stoichactis helianthus contain several novel Δ5,9 fatty acids, including docosatrienoic acid.

- Plant Oils: Lepidium sativum seed oil from Ethiopia was found to be rich in docosatrienoic acid (47.66%).

- Microalgae: A novel strain isolated from a salt lake in the Tibetan Plateau was found to be rich in a rare ω-8 fatty acid, cis-8,4,11-docosatrienoic acid.

A: Docosatrienoic acid is biosynthesized through the elongation and desaturation pathways of ω-6 and ω-3 polyunsaturated fatty acids.

A: Yes, research suggests that linoleic acid can be converted to docosatrienoic acid through a series of elongation and desaturation steps. This was demonstrated in studies on arctiid moths, where linolenic acid was converted into (Z,Z)-3,6-cis-9,10-epoxyheneicosadiene, a 21-carbon pheromone component, through a pathway involving docosatrienoic acid as an intermediate.

- Antitumor and Antioxidant Activity: In vitro studies comparing docosatrienoic acid to docosahexaenoic acid (DHA) found that both exhibited comparable or even better antitumor and antioxidant effects against human breast cancer cell lines.

- Anti-inflammatory Effects: Docosatrienoic acid demonstrated strong anti-inflammatory effects in human macrophages by reducing the expression of pro-inflammatory cytokines.

- Metabolic Health: Studies have shown that maintenance on a high-fat diet during the final week of fetal development in rats leads to elevated hepatic docosatrienoic acid proportions, along with hyperglycemia and insulin resistance.

ANone: Research suggests that docosatrienoic acid, in conjunction with other metabolites, may serve as a potential biomarker for:

- Chronic Interstitial Nephropathy: In a study on rats, docosatrienoic acid was identified as a potential biomarker for chronic interstitial nephropathy.

- Heart Failure: Metabolomic analysis of African American populations identified dihydroxy docosatrienoic acid (X-11308) as a potential biomarker associated with incident heart failure.

A: Yes, docosatrienoic acid was found to directly interact with potassium channels in rat peritoneal macrophages, causing a decrease in peak K+ current amplitude.

A: Docosatrienoic acid, along with arachidonic acid, was found to reduce the GABA-induced response in rat substantia nigra neurons, potentially modulating neuronal excitability.

ANone: Researchers are investigating various aspects of docosatrienoic acid, including:

- Metabolic Profiling: Advanced analytical techniques like UPLC-Q/TOF-MS are being used to study the role of docosatrienoic acid and related metabolites in various disease states. ,

- Biomarker Development: Identifying specific metabolic profiles, including docosatrienoic acid levels, could aid in developing new diagnostic and prognostic tools for diseases.

- Therapeutic Potential: Understanding the biological activities of docosatrienoic acid, such as its anti-inflammatory and antitumor properties, is crucial for exploring its potential therapeutic applications.

- Nutritional Significance: Evaluating the impact of dietary docosatrienoic acid intake on human health and its role in various physiological processes is an active area of research.

A: Yes, researchers have successfully engineered oilseed crops like Brassica carinata to produce high levels of docosatrienoic acid by introducing specific elongase and desaturase genes involved in its biosynthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B164213.png)